4-Fluoro-2-(hydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(hydroxymethyl)benzonitrile is a chemical compound with the molecular formula C8H6FNO . It is also known by other names such as 2-Cyano-5-fluorobenzyl alcohol .
Synthesis Analysis
The synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile involves several steps. One method involves the use of nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile . Another method involves hydrosilylation reaction in the presence of Fe complex .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(hydroxymethyl)benzonitrile consists of a benzene ring with a fluoro group at the 4th position and a hydroxymethyl group at the 2nd position . The compound has a molecular weight of 151.14 g/mol .Physical And Chemical Properties Analysis
4-Fluoro-2-(hydroxymethyl)benzonitrile is a solid at room temperature . It has a melting point of 66-68°C . The compound has a molecular weight of 151.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Characterization
- Fluoro-Threonine Synthesis : A diastereoselective synthesis pathway for 4-fluoro-threonine, an amino acid of natural origin, involves the use of 4-fluoro-2-(hydroxymethyl)benzonitrile. The study explores the synthetic route and provides a foundation for spectroscopic characterization, highlighting the impact of fluorine on conformational stability and population of conformers (Potenti et al., 2021).
Drug Impurity Analysis
- Impurity Synthesis in Antidepressants : Research on the synthesis of a citalopram impurity utilizes a related fluoro-benzonitrile compound as a starting material. This work emphasizes the importance of understanding impurity formation in the pharmaceutical industry (Zhang Dao-zhen, 2010).
Pharmaceutical Intermediate Synthesis
- Pharmaceutical Intermediates : Studies on the synthesis of pharmaceutical intermediates, such as bicalutamide, a prostate cancer treatment drug, involve the use of fluorinated benzonitrile derivatives. These intermediates play a crucial role in developing effective synthetic pathways for complex molecules (Zhang Tong-bin, 2012).
Innovative Synthetic Methods
- Electrochemical Reduction : The electrochemical reduction of fluorinated benzonitriles, including 4-fluoro-2-(hydroxymethyl)benzonitrile, demonstrates a pathway to defluorinated products through dimerization and fragmentation processes. This method offers insights into the manipulation of fluorinated compounds in synthetic chemistry (Efremova et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSPVGHLXWQFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650502 |
Source
|
Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(hydroxymethyl)benzonitrile | |
CAS RN |
1000339-93-4 |
Source
|
Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.